N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine
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Overview
Description
N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopentyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl, methyl, and nitro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentanone with hydrazine hydrate can form the cyclopentyl hydrazone intermediate, which can then undergo cyclization with a suitable nitrating agent to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-3-amine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.
N-Cyclopentyl-1-methyl-4-chloro-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.
N-Cyclopentyl-1-methyl-4-hydroxy-1H-pyrazol-3-amine: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopentyl, methyl, and nitro substituents on the pyrazole ring creates a compound with specific properties that can be exploited in various applications.
Properties
IUPAC Name |
N-cyclopentyl-1-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-6-8(13(14)15)9(11-12)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMXFZCACSBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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